(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring, and finally linked to a methanamine group. The hydrochloride form indicates that it is a salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Methanamine Group: This step involves the reduction of a nitrile group to an amine, which can be done using reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated heterocyclic ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of new functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinct chemical shift.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole: Lacks the methanamine group, which may reduce its solubility and reactivity.
(3-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-yl)methanamine hydrochloride: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its electronic properties and reactivity.
(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride: Has an ethanamine group instead of a methanamine group, which can affect its steric and electronic properties.
Uniqueness
The unique combination of the trifluoromethyl group, oxadiazole ring, and methanamine group in (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)17-16-9;/h1-4H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPRIWVXTPGMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.